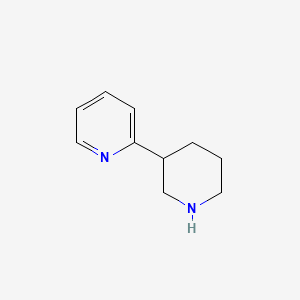

2-(Piperidin-3-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560233 | |

| Record name | 2-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40864-10-6 | |

| Record name | 2-(Piperidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of 2-(Piperidin-3-YL)pyridine

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the combination of pyridine and piperidine rings creates a privileged structural motif, offering a unique blend of aromaticity, conformational flexibility, and hydrogen bonding capabilities that are highly sought after in drug design. This guide provides a comprehensive technical overview of a specific isomer within this class: 2-(Piperidin-3-YL)pyridine. We will delve into its core structural features, physicochemical properties, synthesis, and its emerging significance in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile molecule.

Core Molecular Structure and Identification

This compound is a bicyclic organic compound composed of a pyridine ring linked to a piperidine ring. The defining feature of this isomer is the covalent bond between the C2 position of the pyridine ring and the C3 position of the piperidine ring.

Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1] |

| Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2 | [2] |

| InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N | [2] |

| CAS Number | 31251-28-2 (for free base) | [3] |

Structural Elucidation: A Tale of Two Rings

The structure of this compound brings together two fundamental heterocyclic systems:

-

Pyridine: An aromatic six-membered ring containing one nitrogen atom. Its aromaticity imparts planarity and a specific electronic distribution, making it a key player in π-π stacking interactions and as a hydrogen bond acceptor.

-

Piperidine: A saturated six-membered ring containing one nitrogen atom. Unlike the planar pyridine, the piperidine ring typically adopts a flexible chair conformation to minimize steric strain.[4][5] This conformational flexibility is often crucial for optimizing interactions with biological targets. The nitrogen atom in the piperidine ring is a secondary amine, which can act as a hydrogen bond donor and a basic center.

The linkage at the 3-position of the piperidine ring introduces a chiral center, meaning that this compound can exist as two enantiomers: (R)-2-(Piperidin-3-yl)pyridine and (S)-2-(Piperidin-3-yl)pyridine. The stereochemistry at this position can have a profound impact on the molecule's biological activity, as exemplified by related compounds where stereoisomers exhibit significantly different potencies.[6]

Caption: 2D representation of this compound.

Physicochemical Properties and Reactivity

The interplay between the electron-withdrawing pyridine ring and the basic piperidine moiety governs the physicochemical properties and reactivity of this compound.

Predicted Physicochemical Parameters

Computational models provide valuable insights into the druglikeness and potential pharmacokinetic behavior of a molecule.

| Property | Predicted Value | Source |

| XlogP | 1.0 | [2] |

| Topological Polar Surface Area (TPSA) | 24.9 Ų | [7] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 1 |

The predicted XlogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The TPSA is also within the range typically associated with good cell permeability.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities of its constituent rings:

-

Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. It can be readily protonated to form salts (e.g., dihydrochloride salt[2]) and can participate in N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. It can also be N-oxidized or participate in metal-catalyzed cross-coupling reactions at its various positions.

Synthesis Strategies

The synthesis of this compound and its derivatives often involves multi-step sequences. While specific, detailed protocols for this exact isomer are not abundant in publicly available literature, general strategies for the synthesis of related pyridyl-piperidine compounds can be adapted. A common and logical approach is the hydrogenation of a corresponding bipyridine precursor.

General Synthetic Workflow: Catalytic Hydrogenation

A prevalent method for the synthesis of piperidine rings is the reduction of their aromatic pyridine counterparts.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Outline:

-

Precursor Preparation: The synthesis would commence with a suitable 2,3'-bipyridine precursor. This precursor might itself be synthesized through cross-coupling reactions (e.g., Suzuki or Stille coupling) between appropriate pyridine derivatives.

-

Catalytic Hydrogenation: The 2,3'-bipyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.[8]

-

Reaction Execution: The mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, typically by column chromatography or crystallization, to yield the desired this compound.

Causality in Experimental Choices:

-

Choice of Catalyst: The choice of catalyst (e.g., PtO₂, Pd/C, Rh/C) and reaction conditions (pressure, temperature, solvent) is critical. These parameters can influence the stereoselectivity of the hydrogenation, potentially favoring the formation of either the cis or trans diastereomer if other substituents are present on the rings.[8][9]

-

Stereochemical Control: For chiral applications, an asymmetric hydrogenation using a chiral catalyst might be employed to selectively produce one enantiomer. Alternatively, a racemic mixture can be synthesized and then resolved into its constituent enantiomers.

Applications in Medicinal Chemistry and Drug Development

The pyridyl-piperidine scaffold is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders.[10][11] While specific biological activity data for this compound is not extensively documented in the provided search results, the known activities of its isomers and related compounds provide a strong rationale for its investigation.

Potential Biological Targets

Derivatives of pyridyl-piperidines have shown affinity for a wide range of biological targets, including:

-

Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of neurological conditions, including pain, neurodegenerative diseases, and psychiatric disorders.[6][12]

-

Serotonin Receptors (e.g., 5HT₂ₐ, 5HT₂ₑ, 5HT₃): These are key targets for antidepressants, antipsychotics, and antiemetics.[6]

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease.[12]

-

Kinases: Various kinase inhibitors for cancer therapy incorporate the pyridyl-piperidine motif.[13]

The specific substitution pattern of this compound, with its unique spatial arrangement of the two nitrogen atoms and the chiral center, presents a distinct pharmacophore that could be exploited for selective targeting of these or other receptors.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound offer several avenues for chemical modification to explore structure-activity relationships:

-

Piperidine Nitrogen: Substitution at this position can modulate the molecule's basicity, lipophilicity, and steric bulk, which can significantly impact receptor binding and pharmacokinetic properties.

-

Pyridine Ring: Functionalization of the pyridine ring with various substituents (e.g., halogens, alkyl groups, amides) can fine-tune electronic properties and provide additional interaction points with a target protein.

-

Stereochemistry: As previously mentioned, the chirality at the C3 position of the piperidine ring is a critical factor. The synthesis and biological evaluation of individual enantiomers are essential to understanding the stereochemical requirements for optimal activity.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure, combining the key features of both pyridine and piperidine rings with a specific chiral linkage, provides a versatile and promising scaffold for the design of novel therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the established importance of the broader class of pyridyl-piperidines underscores its potential. This guide has provided a foundational understanding of its structure, properties, and synthetic considerations, offering a solid starting point for future investigations into this intriguing molecule.

References

-

PubChem. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673. Available from: [Link]

-

PubChem. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973. Available from: [Link]

-

NIH. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC. Available from: [Link]

-

MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]

-

NIH. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

-

PubChemLite. 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). Available from: [Link]

-

ACS Publications. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]

-

PubChem. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750. Available from: [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

-

NIH. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. Available from: [Link]

-

Matrix Fine Chemicals. 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1. Available from: [Link]

-

NIH. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC. Available from: [Link]

-

PubChem. 2-(2-Methylpiperidin-1-yl)pyridine | C11H16N2 | CID 85798028. Available from: [Link]

-

Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

-

PubChemLite. This compound dihydrochloride (C10H14N2). Available from: [Link]

-

PubChem. 2-(Piperidin-3-yloxy)pyridine | C10H14N2O | CID 3825695. Available from: [Link]

-

NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available from: [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

-

NIH. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. Available from: [Link]

-

PubChem. 2,3-Di(pyridin-3-yl)pyridine | C15H11N3 | CID 46316666. Available from: [Link]

-

PubChemLite. Piperidin-3-yl(pyridin-2-yl)methanone (C11H14N2O). Available from: [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. PubChemLite - this compound dihydrochloride (C10H14N2) [pubchemlite.lcsb.uni.lu]

- 3. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]

- 4. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(Piperidin-3-YL)pyridine

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

Foreword: Navigating the Synthetic Challenge

The synthesis of 2-(piperidin-3-yl)pyridine, a scaffold of significant interest in medicinal chemistry, presents a fascinating challenge that highlights the nuances of modern synthetic strategy. A cursory glance at the starting materials—pyridine and piperidine—might suggest a direct C-H/C-H coupling. However, the intrinsic electronic properties of these two heterocycles make such a direct union exceptionally difficult. Pyridine, an electron-deficient aromatic system, is prone to deactivation and can act as a catalyst poison, while the saturated piperidine ring possesses C-H bonds of similar energy, leading to significant challenges in regioselectivity. Direct C-H activation methods on piperidines, often catalyzed by transition metals, show a strong intrinsic preference for functionalization at the α-position (C2/C6) due to the directing effect of the nitrogen atom.[1][2]

This guide, therefore, eschews speculative direct coupling in favor of robust, validated, and modular multi-step strategies. We will dissect the problem through strategic bond disconnection (retrosynthesis) and construct reliable forward synthetic pathways grounded in established, high-yield transformations. Our focus will be on methods that offer control, scalability, and adaptability—critical parameters for professionals in drug development.

Part 1: Retrosynthetic Analysis and Strategic Planning

The key to a successful synthesis is a logical retrosynthetic analysis. The target molecule, this compound, contains a critical C-C bond between the C2 position of the pyridine ring and the C3 position of the piperidine ring. This bond is the primary target for our disconnection strategy.

Caption: Retrosynthetic analysis of this compound.

This disconnection leads to two primary strategies based on assigning nucleophilic or electrophilic character to the resulting fragments:

-

Strategy A (Preferred): Piperidine as the Nucleophilic Partner. In this approach, a 3-piperidyl organometallic species (e.g., organozinc or Grignard reagent) is coupled with an electrophilic 2-halopyridine. This is a highly reliable and extensively documented method, falling under the umbrella of transition-metal-catalyzed cross-coupling reactions. It offers excellent control over regiochemistry.

-

Strategy B: Pyridine as the Nucleophilic Partner. This involves reacting a 2-pyridyl organometallic (e.g., 2-pyridyllithium) with a piperidine ring bearing an electrophilic center at the C3 position (e.g., N-protected 3-bromopiperidine or a piperidone). While feasible, generating and handling 2-pyridyllithium can be more challenging, and reactions with 3-halopiperidines can face competing elimination reactions.

For its reliability, modularity, and superior control, this guide will provide a detailed protocol for Strategy A .

Part 2: The Core Synthesis Workflow: A Palladium-Catalyzed Cross-Coupling Approach

Our forward synthesis is a three-stage process designed for efficiency and purity. We will utilize a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen (such as N-arylation) and improves the solubility of intermediates in organic solvents, simplifying purification.

Caption: Three-stage workflow for the synthesis of the target compound.

Stage 1: Synthesis of Key Precursors

Success in the coupling stage is predicated on the quality of the starting materials.

A. N-Boc-3-bromopiperidine: This is prepared from commercially available 3-hydroxypiperidine. The Boc protection is followed by bromination.

-

Rationale: Using 3-hydroxypiperidine as a starting point is cost-effective. The Boc group is stable under the conditions for organometallic formation yet is easily removed under acidic conditions without affecting the final product.

B. 2-Bromopyridine: This is a commercially available and relatively inexpensive coupling partner.

Stage 2: The Key Transformation: Negishi Cross-Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is exceptionally well-suited for this transformation due to its high functional group tolerance and generally mild reaction conditions.

-

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine C-Br bond. This is followed by transmetalation with the 3-piperidylzinc reagent. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Stage 3: Deprotection and Final Product Isolation

The final step is the removal of the Boc protecting group. This is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Causality: The tert-butyl cation that is liberated upon cleavage of the Boc group is scavenged by the acidic medium, driving the reaction to completion and yielding the hydrochloride salt of the final product, which can then be neutralized and purified.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of tert-butyl 3-bromopiperidine-1-carboxylate

-

Boc Protection:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which is often used without further purification.

-

-

Bromination (Appel Reaction):

-

To a solution of triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM (0.3 M) at 0 °C under an argon atmosphere, add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise.

-

Stir the resulting yellow suspension for 15 minutes.

-

Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM.

-

Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Concentrate the reaction mixture and purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-bromopiperidine-1-carboxylate as a colorless oil.

-

Protocol 2: Negishi Coupling and Deprotection

| Parameter | Condition / Reagent | Rationale |

| Piperidine Source | tert-butyl 3-bromopiperidine-1-carboxylate | Precursor from Protocol 1. |

| Metal Activation | Rieke Zinc (or activated Zn dust) | Highly reactive zinc is crucial for efficient insertion into the C-Br bond. |

| Pyridine Source | 2-Bromopyridine | Electrophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | Efficient catalysts for C(sp²)-C(sp³) coupling. Pd(PPh₃)₄ is often used for Negishi reactions. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organometallic reagent formation and stability. |

| Temperature | 65-70 °C (Reflux) | Provides thermal energy to drive the catalytic cycle. |

| Deprotection Agent | 4 M HCl in Dioxane or TFA in DCM | Standard conditions for clean and complete removal of the Boc group. |

Step-by-Step Procedure:

-

Organozinc Formation:

-

To a flame-dried flask under argon, add activated zinc powder (1.5 eq).

-

Add a solution of tert-butyl 3-bromopiperidine-1-carboxylate (1.2 eq) in anhydrous THF.

-

Heat the mixture to reflux for 2-3 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS.

-

Cool the resulting grey suspension to room temperature.

-

-

Cross-Coupling:

-

In a separate flame-dried flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and 2-bromopyridine (1.0 eq).

-

Add anhydrous THF, followed by the dropwise addition of the freshly prepared piperidylzinc reagent solution via cannula.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Cool to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography to obtain tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate.

-

-

Boc Deprotection:

-

Dissolve the purified protected product from the previous step in a minimal amount of dioxane or DCM.

-

Add 4 M HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

A precipitate (the hydrochloride salt) will form. The solvent can be removed in vacuo.

-

The resulting solid can be triturated with diethyl ether, filtered, and dried to yield this compound hydrochloride.

-

For the free base, the salt is dissolved in water, basified with 2 M NaOH to pH >10, and extracted with DCM. The combined organic layers are dried and concentrated to yield the final product.

-

Part 4: Conclusion and Future Perspectives

The synthesis of this compound via a multi-step cross-coupling strategy represents a robust and reliable method for obtaining this valuable scaffold. While direct C-H activation remains a "holy grail" of synthesis, the challenges of regioselectivity and reactivity for this specific substrate combination currently favor modular, well-understood reactions.[3][4] Advances in photoredox and electrocatalysis may one day provide a direct route.[5][6] For now, the palladium-catalyzed Negishi coupling of a pre-functionalized piperidine offers the most practical and scalable pathway for researchers and drug development professionals, providing a solid foundation for analog synthesis and library generation.

References

- First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activ

- C–H Activation of Pyridines by Boryl Pincer Complexes. (2024). Journal of the American Chemical Society.

- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.).

- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society.

- Pyridine C(sp2)

- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.).

- Approaches to α-functionalization of piperidines by C H... (n.d.).

Sources

- 1. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Piperidin-3-YL)pyridine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-YL)pyridine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which uniquely combines a pyridine ring and a piperidine ring, provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse pharmacological activities. The presence of two nitrogen atoms with different basicities and the chiral center at the 3-position of the piperidine ring offer opportunities for stereoselective synthesis and fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and analytical characterization of this compound, serving as a valuable resource for researchers engaged in its study and application.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 40864-10-6 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | Inferred from related piperidine and pyridine derivatives.[2] |

| Boiling Point | Not available | Likely to be a high-boiling liquid under atmospheric pressure. |

| Melting Point | Not available | Will depend on the purity and crystalline form. |

| Solubility | Miscible with water and many organic solvents | The pyridine and piperidine moieties suggest solubility in both polar and non-polar solvents.[3] |

| pKa | Two pKa values are expected: one for the pyridine nitrogen (~5-6) and one for the piperidine nitrogen (~10-11) | Based on the pKa values of pyridine and piperidine. |

| logP | 1.0 - 2.0 | Estimated based on the lipophilicity of the pyridine and piperidine rings. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of the C-C bond between the pyridine and piperidine rings or the construction of one of the heterocyclic rings onto the other. A common and effective approach is the hydrogenation of a corresponding bipyridine precursor.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyridin-3-yl)-1,2,3,4-tetrahydropyridine

This protocol is a generalized procedure based on established methods for the reduction of pyridine rings to piperidines.[3]

Materials:

-

2-(Pyridin-3-yl)-1,2,3,4-tetrahydropyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Ethanol or Methanol (Anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(Pyridin-3-yl)-1,2,3,4-tetrahydropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of PtO₂ or Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and piperidine rings.

-

Pyridine Protons: Four aromatic protons will be present in the downfield region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of their relative positions on the pyridine ring.

-

Piperidine Protons: The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-3.5 ppm). The proton at the chiral center (C3) will likely be a multiplet. The protons on the nitrogen-bearing carbon (C2 and C6) will be deshielded compared to the other methylene protons. The NH proton of the piperidine will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Pyridine Carbons: Five signals will be observed in the aromatic region (typically δ 120-150 ppm).

-

Piperidine Carbons: Five signals will be present in the aliphatic region (typically δ 20-60 ppm). The carbon attached to the pyridine ring (C3) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the piperidine carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the piperidine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ region.

-

N-H Bend: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 162.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of side chains from the piperidine ring and cleavage of the bond between the two rings.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Typical Conditions (Reverse-Phase):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Thin Layer Chromatography (TLC)

Principle: TLC is a simple and rapid technique for monitoring reaction progress and assessing purity.

Typical Conditions:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., hexane or dichloromethane). The exact ratio will need to be optimized to achieve good separation (Rf value between 0.3 and 0.7).

-

Visualization: The spot can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the properties of its two constituent rings.

-

Basicity: The piperidine nitrogen is a strong base (pKa of the conjugate acid is ~11), while the pyridine nitrogen is a weaker base (pKa of the conjugate acid is ~5). This differential basicity allows for selective reactions.

-

Nucleophilicity: The piperidine nitrogen is a potent nucleophile and can readily react with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Substitution, if it occurs, is likely to be directed to the 3- and 5-positions relative to the ring nitrogen.

-

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or with a good leaving group at the 2- or 4-position.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its key physical and chemical properties, outlined a general synthetic protocol, and detailed the expected spectroscopic and analytical characteristics. While specific experimental data for this compound is limited in the public domain, the information presented, based on sound chemical principles and data from analogous structures, offers a solid foundation for researchers to confidently work with and explore the potential of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific applications.

References

-

PubChem. 2-(Piperidin-2-yl)pyridine. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Solubility of Things. Pyridine. [Link]

-

NIST WebBook. Pyridine. [Link]

-

ResearchGate. Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Visualizations

Caption: Analytical workflow for this compound.

Sources

The Elusive Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(Piperidin-3-YL)pyridine

For Immediate Release

A comprehensive examination of the origins, synthesis, and evolving applications of the 2-(Piperidin-3-YL)pyridine core, a foundational element in modern medicinal chemistry. This guide navigates the historical context of its discovery, details seminal synthetic protocols, and explores its contemporary significance for researchers, scientists, and drug development professionals.

The journey to understanding the pivotal role of the this compound scaffold in drug discovery is a compelling narrative of scientific inquiry, building upon foundational principles of heterocyclic chemistry. While the precise moment of its first synthesis remains subtly nestled within the annals of early 20th-century chemical literature, its conceptualization is intrinsically linked to the exploration of bipyridine and piperidine alkaloids. The structural isomer, anabasine (2-(3-pyridyl)piperidine), a naturally occurring alkaloid, was first synthesized in 1930 by Smith, setting the stage for the investigation of related structures. The most probable route to the inaugural synthesis of this compound was through the catalytic hydrogenation of its aromatic precursor, 2,3'-bipyridine.

The Dawn of a Scaffold: Early Synthetic Approaches

The pioneering work in the field of pyridine and piperidine chemistry laid the groundwork for the eventual synthesis of this compound. The most logical and historically consistent method for its initial preparation involves the reduction of 2,3'-bipyridine. Early methods for such transformations typically relied on catalytic hydrogenation, a robust and fundamental reaction in organic synthesis.

Catalytic Hydrogenation of 2,3'-Bipyridine: A Foundational Protocol

Experimental Protocol: Catalytic Hydrogenation of 2,3'-Bipyridine

-

Step 1: Catalyst Pre-activation (if using PtO₂)

-

A catalytic amount of platinum oxide (typically 1-5 mol%) is suspended in a suitable solvent, such as glacial acetic acid, in a high-pressure reaction vessel (e.g., a Parr hydrogenator).

-

The vessel is purged with hydrogen gas, and the mixture is agitated under a hydrogen atmosphere to reduce the platinum oxide to finely divided platinum black. The causality behind this pre-activation lies in generating the active catalytic species.

-

-

Step 2: Substrate Introduction

-

A solution of 2,3'-bipyridine in glacial acetic acid is introduced into the reaction vessel containing the activated catalyst. The acidic medium protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.

-

-

Step 3: Hydrogenation

-

The reaction vessel is sealed and pressurized with hydrogen gas (typically 50-70 bar).[1]

-

The mixture is agitated at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen.

-

-

Step 4: Work-up and Isolation

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The acidic solvent is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved through distillation or column chromatography.

-

Diagram of the Hydrogenation Workflow

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Evolution of Synthetic Methodologies

While catalytic hydrogenation remains a fundamental approach, modern organic synthesis has introduced a plethora of more sophisticated and selective methods for the preparation of piperidine derivatives. These advancements offer greater control over stereochemistry and functional group tolerance, which are critical in the context of drug development.

Modern Synthetic Strategies

Contemporary approaches to the synthesis of the this compound core and its derivatives often involve multi-step sequences that allow for precise installation of desired substituents. These methods include:

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the formation of the 2,3'-bipyridine precursor from appropriately functionalized pyridine and pyridine-boronic acid (or organozinc) derivatives.[3][4] This approach allows for the introduction of various substituents on either ring prior to the final reduction step.

-

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the construction of the piperidine ring. A suitably functionalized diene precursor containing the pyridine moiety can be cyclized using a ruthenium-based catalyst.

-

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of piperidine derivatives, which is crucial for producing single-enantiomer drugs with improved efficacy and reduced side effects.

The Rise to Prominence: Pharmacological Significance

The this compound scaffold is a key structural motif in a variety of biologically active molecules. Its importance stems from its ability to present functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.

A Privileged Scaffold in Medicinal Chemistry

The piperidine ring provides a conformationally flexible yet constrained framework, while the pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking. This combination has made the this compound core a "privileged scaffold" in medicinal chemistry, appearing in compounds targeting a wide range of receptors and enzymes.

Table 1: Therapeutic Areas of Interest for this compound Derivatives

| Therapeutic Area | Target Class | Example Application |

| Central Nervous System | Nicotinic Acetylcholine Receptors (nAChRs) | Development of agonists and antagonists for neurological disorders.[5][6][7] |

| Cardiovascular Disease | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Inhibitors for lowering cholesterol. |

| Infectious Diseases | Various microbial enzymes | Development of novel antibacterial and antifungal agents. |

| Oncology | Kinases and other signaling proteins | Targeted cancer therapies. |

Signaling Pathway Implication: Nicotinic Acetylcholine Receptors

Caption: Simplified signaling pathway of a this compound-based nAChR agonist.

Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The historical journey of this seemingly simple heterocyclic core, from its probable origins in early hydrogenation studies to its current status as a cornerstone of medicinal chemistry, underscores the enduring power of fundamental organic synthesis in addressing complex biological challenges.

References

-

Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed, 2016-12-05. [Link]

-

Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Enhanced rate of arene hydrogenation with imidazolium functionalized bipyridine stabilized rhodium nanoparticle catalysts. PubMed. [Link]

-

Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. PubMed. [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing, 2015-02-06. [Link]

-

Scheme 2. Reagents and conditions: (a) Ac 2 O, (4-Cl)PhCHO, D, or AcOH,... ResearchGate. [Link]

-

Synthetic approaches towards the formation of 2,3′‐bipyridine analogues. ResearchGate. [Link]

-

Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. [Link]

-

Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study. MDPI. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org, 2024-01-03. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate, 2024-01-19. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate, 2015-08-29. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Boosting CO2 Hydrogenation to Formate over Organometallic Catalyst via Pt Nanoparticle-Mediated H2 Activation. ACS Publications, 2025-12-25. [Link]

-

Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction... ResearchGate. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications, 2022-02-15. [Link]

-

2,3-Dihydropyridine synthesis. Organic Chemistry Portal. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications, 2023-06-22. [Link]

-

2-(Piperidin-1-yl)pyridine-3-carboxylic acid. PubChem. [Link]

-

2-(Piperidin-2-yl)pyridine. PubChem. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-3-YL)pyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-3-yl)pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of this important chemical class, with a particular focus on its role in the development of nicotinic acetylcholine receptor (nAChR) modulators. We will delve into the synthetic strategies employed to access these molecules, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and examine their pharmacological profiles and therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Significance of the this compound Core

The this compound moiety is a privileged scaffold in drug discovery, largely due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] Its inherent structural features, including a basic nitrogen atom within the piperidine ring and the aromatic pyridine ring, allow for a range of interactions with biological targets.[3][4] This versatile framework has been extensively explored, leading to the development of compounds with diverse pharmacological activities, including applications in neurological disorders and as antimicrobial agents.[5][6][7]

A prime example of the therapeutic importance of this scaffold is its role in the development of smoking cessation aids. The natural product (-)-cytisine, which contains a rigidified this compound-like structure, has been used for this purpose in Central and Eastern Europe for decades.[8][9][10] The recognition of cytisine's mechanism of action as a partial agonist at α4β2 nAChRs spurred further research, ultimately leading to the design and synthesis of varenicline (Chantix®/Champix®), a highly successful smoking cessation therapeutic.[11][12][13] Varenicline's development highlights the power of leveraging natural product scaffolds to create optimized therapeutic agents.[13]

This guide will explore the key aspects of this compound chemistry and pharmacology, providing a foundation for the rational design of new and improved derivatives.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound derivatives can be approached through several strategic disconnections. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Synthesis from Pyridine Precursors

A common and versatile approach involves the hydrogenation of substituted pyridine precursors.[14] This strategy allows for the introduction of various substituents onto the pyridine ring prior to the reduction of the heterocyclic core.

Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines

-

Substrate Preparation: Synthesize the desired substituted 2-(pyridin-3-yl)pyridine precursor via standard cross-coupling methodologies (e.g., Suzuki, Stille coupling).

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the pyridine precursor in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel or a rhodium-based catalyst. The choice of catalyst can influence the stereoselectivity of the reduction.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting this compound derivative by column chromatography or crystallization.

Rationale: This method is advantageous for its broad substrate scope and the commercial availability of a wide range of pyridine building blocks. The conditions can often be tuned to achieve desired stereochemical outcomes.

Synthesis from Piperidine Precursors

An alternative strategy involves the construction of the pyridine ring onto a pre-existing piperidine scaffold. This can be particularly useful for accessing derivatives with complex substitution on the piperidine ring.

Experimental Protocol: Pyridine Ring Formation

-

Piperidine Intermediate: Prepare a suitably functionalized piperidine intermediate, for instance, a 3-formylpiperidine derivative.

-

Condensation Reaction: React the piperidine intermediate with an appropriate enolate or enamine precursor in a condensation reaction to form a dihydropyridine intermediate.

-

Oxidation: Oxidize the dihydropyridine intermediate to the aromatic pyridine ring using a suitable oxidizing agent like manganese dioxide or DDQ.

-

Purification: Purify the final product using standard chromatographic techniques.

Rationale: This approach offers control over the stereochemistry of the piperidine ring and is well-suited for the synthesis of analogs with modifications at the piperidine core.

Asymmetric Synthesis

For the development of chiral drugs, enantiomerically pure this compound derivatives are often required. Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts for hydrogenation or the employment of chiral auxiliaries.

Caption: Asymmetric hydrogenation of a prochiral pyridinium salt to yield an enantioenriched piperidine derivative.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution pattern. Subtle changes to the molecule can have profound effects on potency, selectivity, and pharmacokinetic properties.

Modifications to the Pyridine Ring

Substitution on the pyridine ring can significantly modulate the affinity and efficacy of these compounds at their biological targets. For instance, in the context of nAChR ligands, the position and nature of substituents on the pyridine ring can influence selectivity for different receptor subtypes.[15]

| Position | Substituent | Effect on α4β2 nAChR Affinity | Reference |

| 5 | Halogen (F, Cl, Br) | Generally increases affinity | [15] |

| 5 | Methoxy | Can decrease affinity | [15] |

| 6 | Methyl | May decrease affinity | [15] |

Rationale: The pyridine ring often acts as a hydrogen bond acceptor, and substituents can alter the electronic properties and steric profile of this region, thereby influencing receptor binding.[3][4]

Modifications to the Piperidine Ring

The piperidine ring provides a key anchoring point for receptor interaction and its conformation is critical for activity. N-alkylation of the piperidine nitrogen can impact potency and selectivity. For example, N-methylation of cytisine reduces its affinity for nAChRs.[10]

Caption: Key modification points on the piperidine ring influencing biological activity.

Pharmacology and Therapeutic Applications

The primary pharmacological target of many this compound derivatives is the nicotinic acetylcholine receptor family.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including cognitive function, reward, and mood.[8]

-

α4β2 Subtype: This is the most abundant nAChR subtype in the brain and is a key mediator of the addictive effects of nicotine.[10] this compound derivatives like cytisine and varenicline act as partial agonists at this receptor subtype.[8][11] This partial agonism is crucial for their therapeutic effect in smoking cessation, as it provides a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[11]

-

α7 Subtype: This subtype is involved in cognitive processes, and modulators of the α7 nAChR are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease. Some this compound analogs have shown activity at this receptor subtype.

Caption: Simplified signaling pathway of a this compound partial agonist at the α4β2 nAChR.

Other Therapeutic Areas

Beyond nAChR modulation, the this compound scaffold has been explored for other therapeutic applications:

-

Antimicrobial Activity: Certain derivatives have demonstrated antibacterial and antifungal properties.[6][7]

-

Neurological Disorders: The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for treating a range of neurological conditions.[5]

-

Enzyme Inhibition: Some analogs have been investigated as inhibitors of enzymes such as urease and cholesterol 24-hydroxylase.[16][17]

Analytical Methods

The analysis and characterization of this compound derivatives are crucial for ensuring purity, identity, and stability.

Chromatography

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of these compounds.[18] Reversed-phase columns (e.g., C18) are commonly employed with mobile phases consisting of acetonitrile or methanol and an aqueous buffer.[19] UV detection is typically used, with the wavelength of maximum absorbance depending on the specific chromophores present in the molecule.[20]

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing the purity of synthesized compounds.[6]

Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic agents. The success of varenicline has firmly established the potential of this chemical class in treating addiction. Future research in this area is likely to focus on:

-

Development of Subtype-Selective nAChR Modulators: Designing ligands with enhanced selectivity for specific nAChR subtypes could lead to therapies with improved efficacy and reduced side effects for a variety of CNS disorders.

-

Exploration of Novel Therapeutic Targets: The versatility of the this compound core suggests that it may have utility in targeting other biological systems beyond nAChRs.

-

Advancements in Asymmetric Synthesis: The development of more efficient and scalable asymmetric synthetic methods will be crucial for the production of enantiomerically pure drug candidates.

By building upon the extensive knowledge base surrounding this compound derivatives, researchers are well-positioned to discover the next generation of innovative medicines.

References

-

Coop, A., & Luedtke, R. R. (2001). Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. PubMed Central. [Link]

-

Fagerström, K., & Hughes, J. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 673-684. [Link]

-

New Drug Approvals. (n.d.). Varenicline. [Link]

-

Coe, J. W., et al. (2005). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Current Topics in Medicinal Chemistry, 5(5), 451-468. [Link]

-

Barlocco, D., et al. (2013). (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews, 113(10), 8131-8167. [Link]

-

Gotti, C., et al. (2021). Cytisine and cytisine derivatives. More than smoking cessation aids. Pharmacological Research, 169, 105650. [Link]

- Coe, J. W., et al. (2007). Varenicline standards and impurity controls.

-

Al-Ghorbani, M., et al. (2016). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society, 60(2), 79-85. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Al-Horani, R. A., & Al-Delaimy, W. K. (2016). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product Cytisine. Mini-Reviews in Medicinal Chemistry, 16(18), 1465-1476. [Link]

-

Al-Ghorbani, M., et al. (2016). Structure activity relationship. ResearchGate. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364501. [Link]

-

Edmondson, S. D., et al. (2004). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 47(26), 6569-6582. [Link]

-

Barlocco, D., et al. (2013). (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews. [Link]

-

El-Sayed, W. M., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

-

Gumieniczek, A., & Przybylski, P. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 337-342. [Link]

-

Eaton, J. B., & Miller, B. L. (2008). Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands. The Journal of Organic Chemistry, 73(9), 3497-3507. [Link]

-

Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]

-

Aguilar-Mariscal, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6523. [Link]

-

Al-Omar, M. A., & Amr, A. E. (2010). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

-

González-Gómez, J. C., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(18), 3290. [Link]

-

Dvorak, C. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4884-4903. [Link]

-

Singh, R., & Kumar, A. (2021). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

Al-Zahrani, F. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6197. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(1), 147-162. [Link]

-

Cashin, A. L., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. The Journal of Neuroscience, 30(30), 10175-10179. [Link]

-

Kim, H., et al. (1996). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 26(1), 37-48. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Dashyan, S. S., et al. (2021). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 115, 105221. [Link]

-

Cashin, A. L., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central. [Link]

-

Carilla, J., et al. (2000). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 43(13), 2535-2545. [Link]

-

Liu, Y., et al. (2023). Evaluation of pharmacokinetics and metabolism of three marine-derived piericidins for guiding drug lead selection. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. [Link]

-

Dalvie, D. K., et al. (2006). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 34(7), 1194-1204. [Link]

-

Ohta, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4148-4163. [Link]

-

Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. The Journal of Pharmacology and Experimental Therapeutics, 312(2), 403-412. [Link]

-

Wróbel, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116578. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isaac-scientific.com [isaac-scientific.com]

- 11. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. helixchrom.com [helixchrom.com]

- 19. benchchem.com [benchchem.com]

- 20. ptfarm.pl [ptfarm.pl]

CAS number and molecular weight of 2-(Piperidin-3-YL)pyridine

An In-Depth Technical Guide to 2-(Piperidin-3-YL)pyridine

Introduction

This compound, a heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural motif, featuring a pyridine ring linked to a piperidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, and analytical considerations for this compound, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

The fundamental characteristics of a compound are crucial for its identification, handling, and application in experimental settings. For this compound, the key identifiers are its CAS (Chemical Abstracts Service) number and molecular weight. These properties are summarized in the table below. It is important to note that slight variations in naming conventions exist in literature and commercial sources; for instance, the compound is sometimes referred to as 3-(2-Pyridyl)piperidine.

| Property | Value |

| CAS Number | 40864-10-6[1] |

| Molecular Formula | C10H14N2[1][2][3][4][5] |

| Molecular Weight | 162.23 g/mol [1][3][4][5] |

Synthesis and Workflow

The synthesis of this compound is a critical process for its availability in research and development. While various synthetic routes may exist, a common approach involves the chemical modification of pyridine and piperidine precursors. The selection of a specific synthetic pathway often depends on factors such as the availability of starting materials, desired yield, and scalability.

A generalized workflow for the synthesis and purification of this compound is outlined below. This process typically begins with the coupling of appropriately functionalized pyridine and piperidine derivatives, followed by reaction work-up and purification steps to isolate the final product of high purity.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. These methods are essential for quality control and for the accurate interpretation of experimental results in subsequent biological or chemical assays.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its structure through fragmentation analysis.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantifying its concentration in various matrices.

The following diagram illustrates a typical analytical workflow for the characterization of this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1 - Matrix Fine Chemicals. [Link]

-

2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673 - PubChem. [Link]

-

2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem. [Link]

-

2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem. [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-(Piperidin-3-YL)pyridine in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Piperidin-3-YL)pyridine, a heterocyclic compound of interest in pharmaceutical research and development. The document is structured to provide not only theoretical predictions but also a robust experimental framework for determining its solubility in a range of common laboratory solvents. This information is critical for researchers and drug development professionals in designing formulations, planning synthetic routes, and conducting various in vitro and in vivo studies.

Physicochemical Profile and Solubility Predictions for this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound incorporates both a pyridine and a piperidine moiety, which dictates its behavior in different solvent systems.

Structural Analysis and Key Physicochemical Parameters

-

Polarity: The molecule possesses both polar and non-polar regions. The nitrogen atoms in the pyridine and piperidine rings introduce polarity and are capable of hydrogen bonding. The aromatic pyridine ring can also participate in pi-stacking interactions. The aliphatic piperidine ring contributes to the non-polar character.

-

Ionization and pKa: The solubility of this compound is expected to be highly dependent on pH due to the presence of two basic nitrogen atoms.

-

The pyridine nitrogen is weakly basic, with a pKa of its conjugate acid around 5.23.[1][2]

-

The piperidine nitrogen is significantly more basic, with the pKa of its conjugate acid being approximately 11.[3][4]

-